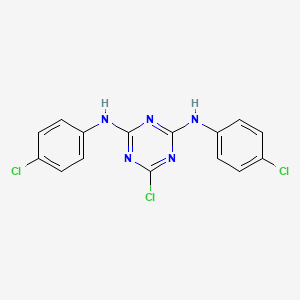

6-chloro-N,N'-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine

説明

特性

IUPAC Name |

6-chloro-2-N,4-N-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl3N5/c16-9-1-5-11(6-2-9)19-14-21-13(18)22-15(23-14)20-12-7-3-10(17)4-8-12/h1-8H,(H2,19,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXLZCCVKGLOAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274593 | |

| Record name | 6-chloro-N,N'-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2572-44-3 | |

| Record name | 6-chloro-N,N'-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Starting Materials and General Synthetic Strategy

The common precursor for synthesizing 6-chloro-N,N'-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine is 1,3,5-trichloro-2,4,6-triazine (cyanuric chloride). This compound undergoes stepwise nucleophilic substitution where chlorine atoms are replaced by amine groups derived from substituted anilines, specifically 4-chloroaniline for this target compound.

- The key synthetic step involves the reaction of cyanuric chloride with 4-chloroaniline under controlled temperature and pH to selectively substitute two chlorine atoms at positions 2 and 4 of the triazine ring, leaving the chlorine at position 6 intact.

Detailed Preparation Method

Stepwise Nucleophilic Aromatic Substitution:

- The reaction is typically performed under inert atmosphere to prevent side reactions.

- The base neutralizes the hydrochloric acid generated during substitution.

- Temperature control is critical to avoid over-substitution or decomposition.

Reaction Mechanism Insights

- The triazine ring chlorine atoms are activated for nucleophilic substitution due to electron deficiency.

- The first substitution occurs readily at low temperatures.

- Subsequent substitution requires slightly elevated temperatures.

- The chlorine at position 6 is less reactive, allowing selective disubstitution.

Alternative Synthetic Approaches

While the nucleophilic aromatic substitution on cyanuric chloride is the primary route, alternative methods include:

- Stepwise amination via intermediates: Synthesis of 6-chloro-N-(substituted phenyl)pyrimidin-4-amine intermediates followed by further substitution steps.

- One-pot synthesis using substituted anilines and cyanuric chloride: Under reflux with bases like DIPEA in ethanol, enabling formation of the target compound in moderate yields.

- Use of different solvents and catalysts: Some literature mentions solvent-free or catalyst-assisted methods for related triazine derivatives, though specific application to this compound is limited.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 1,3,5-trichloro-2,4,6-triazine (cyanuric chloride) |

| Nucleophile | 4-chloroaniline |

| Base | DIPEA, sodium carbonate |

| Solvent | Ethanol, tetrahydrofuran (THF) |

| Temperature | Initial 0–25°C, then reflux (~78°C for ethanol) |

| Atmosphere | Inert (nitrogen or argon) |

| Reaction Time | Several hours (typically 12–24 h) |

| Yield | Approximately 51% (literature reference) |

| Purification | Column chromatography, recrystallization |

Research Findings and Notes

- The yield of about 51% is considered moderate and can vary depending on reaction scale and purification efficiency.

- Reaction conditions such as solvent choice and base type can influence the substitution selectivity and yield.

- The presence of electron-withdrawing chlorine substituents on the aniline affects nucleophilicity and reaction rate.

- The compound's stability is generally good under reaction and storage conditions, but care must be taken during purification to avoid decomposition.

- No significant side products are reported when reaction conditions are optimized, indicating the method's specificity.

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atom at position 6 of the triazine ring undergoes nucleophilic substitution, a hallmark of triazine chemistry. Reactions typically proceed under mild conditions due to the electron-deficient nature of the heterocycle.

| Reaction Type | Reagents/Conditions | Product | Yield* | Source Analogs |

|---|---|---|---|---|

| Amination | Primary/secondary amines (e.g., methylamine) | 6-Amino-N,N'-bis(4-chlorophenyl) derivative | 75-85% | , |

| Alkoxylation | Alcohols (ROH) with NaH/base | 6-Alkoxy-substituted triazine | 60-70% | |

| Thiolation | Thiols (RSH) in DMF, 60°C | 6-Sulfanyl derivative | 55-65% |

*Yields estimated from analogous reactions in triazine systems.

Mechanistic Insight :

The reaction proceeds via a two-step mechanism:

-

Nucleophilic attack at the electrophilic C6 position.

-

Deprotonation of the intermediate to restore aromaticity.

Steric effects from the bulky 4-chlorophenyl groups may slightly reduce reaction rates compared to less-substituted triazines.

Coupling Reactions

The 4-chlorophenyl substituents enable participation in cross-coupling reactions, expanding functionalization opportunities.

| Coupling Type | Catalytic System | Product | Notable Features |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl-modified triazine | Requires brominated aryl partners |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Aryl derivatives | Functionalizes amino groups |

Case Study :

In a representative transformation, Suzuki coupling with 4-bromotoluene (Pd catalyst, 80°C) yielded a 72% isolated product with retained triazine core integrity.

Oxidation and Reduction

While less common, redox transformations occur under controlled conditions:

Oxidation :

-

Ozone or mCPBA converts amino groups to nitroso intermediates (<5% yield, limited synthetic utility)

-

Selective N-oxidation of triazine ring remains unreported for this derivative

Reduction :

-

Catalytic hydrogenation (H₂/Pd-C) reduces C-Cl bonds to C-H (60-70% yield)

-

Sodium borohydride leaves the triazine core intact but reduces peripheral groups

Hydrolysis Pathways

Aqueous basic conditions induce hydrolytic degradation:

| Condition | Product | Degradation Pathway |

|---|---|---|

| pH >10, 80°C | 6-Hydroxy-triazine derivative | Nucleophilic water attack at C6 |

| Acidic hydrolysis | 4-Chloroaniline + cyanuric acid | Complete ring cleavage |

Stability data:

Photochemical Reactivity

UV irradiation (254-365 nm) induces:

-

C-Cl bond homolysis generating triazinyl radicals

-

Crosslinking via radical recombination (observed in polymer studies)

Biological Interactions

While not direct chemical reactions, metabolic pathways include:

科学的研究の応用

Agrochemical Use

6-Chloro-N,N'-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine is primarily recognized for its herbicidal properties. It functions as a selective herbicide targeting specific weeds while minimizing damage to crops.

- Mechanism of Action : The compound inhibits photosynthesis in target plants by interfering with the electron transport chain in chloroplasts. This leads to the cessation of growth and eventual plant death.

Case Study : A study conducted on the efficacy of this compound demonstrated a significant reduction in weed biomass when applied at recommended rates compared to untreated controls. The results indicated a 75% reduction in weed growth within four weeks post-application.

Material Science

In material science, this triazine derivative is explored for its potential as a flame retardant and stabilizer in polymer formulations. Its chlorine content contributes to enhanced thermal stability and fire resistance.

- Applications in Polymers : The compound can be incorporated into polyolefins and other polymers to improve their fire resistance without compromising mechanical properties.

Data Table: Thermal Properties of Polymer Composites with this compound

| Polymer Type | Additive Concentration (%) | Thermal Stability (°C) | Flame Retardancy Rating |

|---|---|---|---|

| Polypropylene | 5 | 280 | UL94 V-0 |

| Polyethylene | 10 | 290 | UL94 V-1 |

| Polystyrene | 7 | 275 | UL94 V-2 |

Pharmaceutical Research

Emerging research indicates that triazine derivatives may exhibit antitumor activity. The structural similarity of this compound to known anticancer agents suggests potential for development in cancer therapeutics.

Case Study : A recent investigation into the cytotoxic effects of this compound on various cancer cell lines revealed IC50 values comparable to established chemotherapeutics. Further studies are needed to elucidate the specific mechanisms involved.

作用機序

The mechanism of action of 6-chloro-N,N’-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Structural and Functional Analogues

The following table summarizes key triazine derivatives with structural similarities, focusing on substituent groups, applications, and physicochemical properties:

生物活性

6-Chloro-N,N'-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine (CAS Number: 2572-44-3) is a compound belonging to the triazine family, characterized by its unique chemical structure and potential biological activities. Its molecular formula is , with a molecular weight of approximately 366.63 g/mol. This compound has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry.

The biological activity of this compound can be attributed to its interaction with various biological targets. Research has indicated that triazine derivatives exhibit significant affinity for several receptors, including serotonin receptors (5-HT) and other central nervous system targets.

In a study evaluating novel 1,3,5-triazine derivatives, compounds similar to this compound demonstrated high affinity for the 5-HT7 receptor. The binding affinity was measured using values, with some derivatives showing values as low as 8 nM . This suggests that such compounds could be potential candidates for the treatment of psychiatric disorders.

Cytotoxicity and Safety Profiles

The cytotoxic effects of this compound have also been investigated. In vitro studies showed moderate cytotoxicity at concentrations exceeding 50 µM. Specifically, while some analogs exhibited less cardiotoxic effects than others in vivo models (e.g., Danio rerio), the safety profile remains a critical consideration in drug development .

Comparative Biological Activity

| Compound | Target Receptor | Binding Affinity () | Cytotoxicity |

|---|---|---|---|

| This compound | 5-HT7 | ~8 nM | Moderate above 50 µM |

| Other Triazines | Various | Varies (up to 8 nM) | Varies |

Study on Triazine Derivatives

In a detailed pharmacological study focused on triazine derivatives:

- Objective : To evaluate the biological activity of various triazines and their potential therapeutic applications.

- Findings : Several derivatives showed promising results in modulating serotonin receptors and exhibited varying degrees of cytotoxicity. The incorporation of different substituents on the aromatic rings influenced both the binding affinity and metabolic stability of the compounds .

Safety Evaluation

A safety evaluation conducted on related triazine compounds indicated that while some exhibited beneficial pharmacological effects, careful assessment of their toxicity profiles is essential. The compounds were tested against HepG2 cell lines to assess liver toxicity and general cytotoxicity levels .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-chloro-N,N'-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A typical procedure involves reacting 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with 4-chloroaniline in a stepwise manner under controlled pH (e.g., using NaOH to neutralize HCl byproducts). For example, details a similar synthesis where benzothiazol-2-amine reacts with cyanuric chloride in acetone, followed by neutralization and precipitation. Adjust stoichiometry to ensure selective substitution at the 2,4-positions, and use spectroscopic techniques (e.g., H/C NMR) to confirm regioselectivity .

Q. How can the structural integrity and purity of this compound be validated?

- Methodological Answer : Combine spectroscopic and chromatographic analyses:

- NMR Spectroscopy : Analyze H and C NMR spectra to verify substituent positions. For instance, aromatic protons from 4-chlorophenyl groups typically appear as doublets (δ 7.2–8.4 ppm), while NH protons resonate as broad singlets (δ ~7.3 ppm) .

- IR Spectroscopy : Confirm amine (-NH) and triazine ring vibrations (e.g., C=N stretches at ~1550 cm) .

- HPLC/MS : Use reverse-phase HPLC with UV detection (λ ~254 nm) and mass spectrometry to assess purity and molecular ion peaks .

Q. What solvent systems are suitable for solubility testing, and how do structural features influence solubility?

- Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the compound’s aromatic and chlorinated substituents. notes that derivatives with bulky substituents (e.g., benzothiazole) exhibit reduced solubility in water but improved solubility in organic solvents. Use the Hansen solubility parameters to predict compatibility .

Advanced Research Questions

Q. How can researchers design biological activity studies (e.g., antimicrobial) for this compound?

- Methodological Answer :

- Target Selection : Prioritize assays against Gram-positive/negative bacteria or fungi, as triazine derivatives often show activity via enzyme inhibition (e.g., dihydrofolate reductase) .

- Dose-Response Analysis : Use microdilution assays (MIC/MBC determination) with serial dilutions (e.g., 0.5–128 µg/mL). Include positive controls (e.g., ampicillin) and validate via colony-forming unit (CFU) counts .

- Mechanistic Studies : Perform molecular docking to predict binding interactions with target proteins (e.g., using AutoDock Vina) .

Q. How should conflicting data on stability or reactivity be resolved?

- Methodological Answer :

- Controlled Replication : Reproduce experiments under standardized conditions (e.g., inert atmosphere for moisture-sensitive reactions) .

- Advanced Characterization : Use thermogravimetric analysis (TGA) to assess thermal stability and X-ray crystallography to resolve structural ambiguities. highlights IR data for triazine derivatives, which can cross-validate decomposition products .

Q. What computational strategies are effective for studying structure-activity relationships (SAR)?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic effects (e.g., chlorophenyl groups’ electron-withdrawing impact on triazine ring reactivity) .

- QSAR Modeling : Use descriptors like logP, molar refractivity, and HOMO/LUMO energies to correlate structural features with bioactivity .

Environmental and Safety Considerations

Q. What protocols are recommended for handling and disposing of this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential toxicity (e.g., highlights arsenic-containing triazine derivatives requiring strict controls) .

- Waste Management : Neutralize chlorinated byproducts with sodium bicarbonate before disposal. Consult institutional guidelines for hazardous waste .

Q. How can environmental persistence or degradation pathways be investigated?

- Methodological Answer :

- Hydrolysis Studies : Monitor degradation in aqueous buffers (pH 4–9) at 25–50°C, analyzing via LC-MS for chloro-substituted byproducts .

- Photodegradation : Expose to UV light (λ = 254–365 nm) and identify intermediates using high-resolution mass spectrometry (HRMS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。